molecular formula C26H29N3O B5123540 N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide

Cat. No.: B5123540
M. Wt: 399.5 g/mol
InChI Key: GXDHUPGIKSUKFZ-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene core, a benzyl group, and a pyridine ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide typically involves multiple steps, starting with the preparation of the indene core. This is followed by the introduction of the benzyl(methyl)amino group and the pyridine ring. Common reagents used in these reactions include benzyl chloride, methylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a hydrocarbon. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting on specific molecular targets.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide include:

Uniqueness

What sets this compound apart is its unique combination of structural features, including the indene core, benzyl(methyl)amino group, and pyridine ring

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-29(19-21-9-3-2-4-10-21)26(17-22-11-5-6-12-23(22)18-26)20-28-25(30)15-14-24-13-7-8-16-27-24/h2-13,16H,14-15,17-20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDHUPGIKSUKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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